4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine
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Overview
Description
4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine is a heterocyclic compound that features a unique combination of imidazole, thiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine typically involves the construction of the imidazole, thiazole, and pyridine rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then further functionalized to introduce the thiazole and pyridine moieties . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature imidazole, thiazole, or pyridine rings, such as:
- 2-(1-methyl-1H-imidazol-4-yl)acetic acid
- 4,5-diphenyl-1H-imidazole
- 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid
Uniqueness
What sets 4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)-4-pyridin-4-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-8-14-6-10(15-8)12-16-11(7-17-12)9-2-4-13-5-3-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHIXHLAYCBALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C2=NC(=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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